Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride (molecular formula: C₂₆H₂₉ClN₂O₄S, monoisotopic mass: 500.153656 g/mol) is a hydrochloride salt derivative of a thieno[2,3-c]pyridine scaffold . Its structure features a bicyclic thienopyridine core with key substitutions:
- 6-position: An isopropyl group, which may enhance steric bulk and influence receptor binding kinetics.
- 3-position: An ethyl carboxylate ester, modulating solubility and bioavailability.
The hydrochloride salt improves aqueous solubility compared to freebase forms, a critical factor for pharmacological applications .
Properties
IUPAC Name |
ethyl 2-[(2-phenoxybenzoyl)amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S.ClH/c1-4-31-26(30)23-20-14-15-28(17(2)3)16-22(20)33-25(23)27-24(29)19-12-8-9-13-21(19)32-18-10-6-5-7-11-18;/h5-13,17H,4,14-16H2,1-3H3,(H,27,29);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQDGCOJZXETEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=CC=C3OC4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-isopropyl-2-(2-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with various functional groups that contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 364.47 g/mol. The presence of the isopropyl and phenoxybenzamido groups enhances its pharmacological profile.
Antimicrobial Properties
Research indicates that compounds with thieno[2,3-c]pyridine structures exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that similar thieno derivatives displayed MIC values ranging from 8 to 64 µg/mL against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly in targeting specific cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells through the modulation of apoptotic pathways. Specifically, it was found to increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in human breast cancer cell lines .
Anti-inflammatory Effects
This compound also exhibits anti-inflammatory properties. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models of inflammation .
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in inflammatory processes and cancer progression.
- Receptor Modulation : It can bind to various receptors in the body, modulating their activity and leading to altered cellular responses.
Case Studies
- Antimicrobial Efficacy : A study tested the compound against a panel of pathogens and found it effective against multi-drug resistant strains. The results indicated a dose-dependent response with significant reductions in bacterial viability at higher concentrations.
- Cancer Cell Line Studies : In research involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, treatment with the compound resulted in a notable decrease in cell proliferation rates and increased apoptosis markers compared to untreated controls .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |
|---|---|---|---|---|
| Compound A | Thieno Derivative | Moderate | High | Low |
| Compound B | Pyridine Derivative | High | Moderate | Moderate |
| Ethyl 6-isopropyl... | Thieno[2,3-c]pyridine | High | High | High |
Comparison with Similar Compounds
Structural Analogues and SAR Insights
Adenosine A₁ receptor modulators, such as PD 81,723 [(2-amino-4,5-dimethyl-3-thienyl)-[3-(trifluoromethyl)phenyl]methanone], share mechanistic parallels with the target compound. Key comparisons include:
Key Findings :
Thiophene vs.
Substitution Effects: The 2-phenoxybenzamido group may mimic the 3-(trifluoromethyl)phenyl substitution in PD 81,723, which optimizes A₁ receptor allosteric enhancement . Isopropyl at the 6-position introduces steric hindrance, possibly stabilizing receptor interactions compared to smaller alkyl groups.
Salt vs. Ester Forms : The hydrochloride salt improves solubility (critical for in vivo efficacy), whereas Boc-protected analogs prioritize synthetic stability .
Mechanistic Implications
- Allosteric vs. Competitive Activity: PD 81,723 exhibits dual allosteric enhancement and competitive antagonism at A₁ receptors. The target compound’s larger 2-phenoxybenzamido group may reduce competitive antagonism while retaining allosteric effects due to enhanced hydrogen bonding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
